

4-benzylmorpholine-3-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-benzylmorpholine-3-carboxylic Acid

Cat. No.: B089960

[Get Quote](#)

An In-depth Technical Guide: **4-Benzylmorpholine-3-Carboxylic Acid Derivatives and Analogs**

Abstract

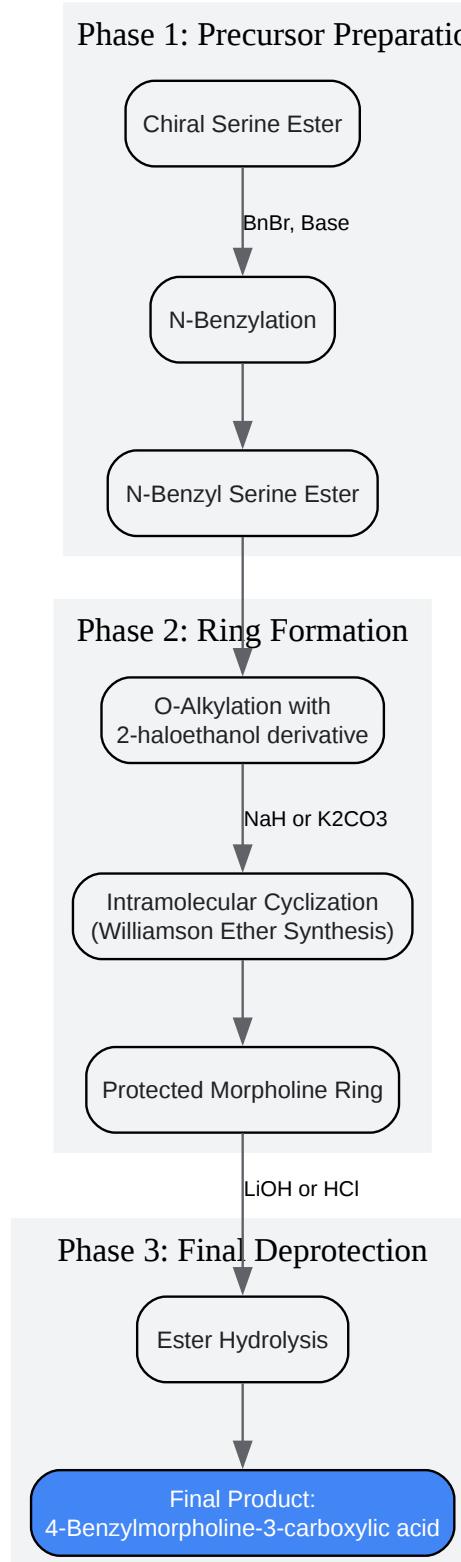
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" for its ability to improve the pharmacokinetic profiles of drug candidates.^{[1][2]} This guide delves into the specific and promising scaffold of **4-benzylmorpholine-3-carboxylic acid**, a structure that combines the advantageous physicochemical properties of the morpholine ring with the functional handles of an N-benzyl group and a C-3 carboxylic acid. We will explore the synthetic strategies for accessing these molecules, dissect the critical structure-activity relationships (SAR) that govern their biological effects, and survey their current and potential therapeutic applications, from oncology to immunotherapy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

The Morpholine Scaffold: A Privileged Element in Drug Design

The six-membered morpholine heterocycle, containing both nitrogen and oxygen atoms, is a recurring motif in a multitude of approved drugs, including the antibiotic Linezolid and the fungicide Fenpropimorph.^[3] Its prevalence is not coincidental; the morpholine moiety imparts a

range of desirable properties to a molecule. The oxygen atom can act as a hydrogen bond acceptor, while the ring's overall polarity often enhances aqueous solubility and improves a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the morpholine ring is metabolically more stable than many other heterocyclic systems.

The **4-benzylmorpholine-3-carboxylic acid** scaffold builds upon this solid foundation with two key functional groups that offer distinct advantages and challenges:

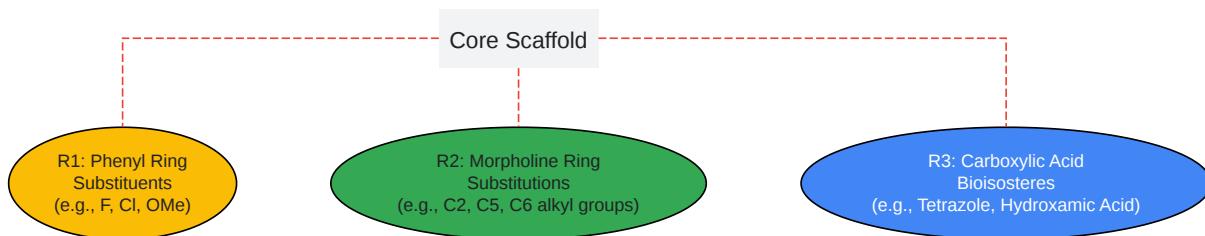

- The N-Benzyl Group: This substituent introduces a lipophilic aromatic ring, which can engage in crucial π - π stacking or hydrophobic interactions within a target protein's binding site. Its presence is a known feature in potent inhibitors of various enzymes, such as acetylcholinesterase.[4]
- The C-3 Carboxylic Acid: As a functional group, the carboxylic acid is a potent hydrogen bond donor and acceptor and can form critical salt bridge interactions with basic residues (like lysine or arginine) in a protein target. However, its ionizable nature can also be a liability, potentially limiting cell membrane permeability and CNS penetration.[5][6]

This inherent duality makes the scaffold a fascinating subject for medicinal chemistry, where the goal is to harness the benefits while mitigating the drawbacks through strategic molecular design.

Synthetic Strategies for the Core Scaffold

The synthesis of substituted morpholines can be approached through various routes, often starting from amino alcohols, epoxides, or aziridines.[7][8] For the specific enantiopure **4-benzylmorpholine-3-carboxylic acid** core, a logical and controllable strategy often begins with a chiral amino acid precursor, such as D- or L-serine, to establish the stereochemistry at the C-3 position.

A generalized synthetic workflow is outlined below.


[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **4-benzylmorpholine-3-carboxylic acid**.

This multi-step process allows for controlled installation of the required substituents and ensures the preservation of stereochemical integrity, which is paramount for biological activity.

Structure-Activity Relationship (SAR) and Lead Optimization

Once the core scaffold is synthesized, medicinal chemists can explore its chemical space to optimize for potency, selectivity, and pharmacokinetic properties. The **4-benzylmorpholine-3-carboxylic acid** structure offers several key points for modification.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Key modification points for SAR studies on the scaffold.

A. The N-Benzyl Group (R1): Modifications to the phenyl ring can profoundly impact activity. Introducing electron-withdrawing or electron-donating groups can alter the electronic properties and influence interactions with the target protein. For instance, in studies of related N-benzylpiperidine inhibitors, substitutions on this ring were critical for potency.[\[4\]\[9\]](#)

B. The Morpholine Ring (R2): While the core is often maintained for its favorable properties, substitutions at other positions (C2, C5, C6) can be explored. These modifications can introduce new chiral centers or provide vectors to probe additional pockets within the binding site. Cis-3,5-disubstituted morpholines, for example, are often synthesized to create specific spatial arrangements of functional groups.[\[7\]](#)

C. The Carboxylic Acid (R3): Bioisosteric Replacement The carboxylic acid is a common starting point for optimization due to its potential ADME liabilities.[\[5\]](#) Replacing it with a

bioisostere—a different functional group with similar physicochemical properties—can maintain the necessary interactions while improving drug-like characteristics.

Bioisostere	pKa (approx.)	Key Features
Carboxylic Acid	3-5	Strong H-bond donor/acceptor, can be negatively charged.
Tetrazole	4-5	Planar, aromatic, metabolically stable, delocalized negative charge.
Hydroxamic Acid	8-9	Excellent metal chelator, H-bond donor/acceptor. [5]
3-Hydroxyisoxazole	4-5	Planar, acidic heterocycle. [5]
Trifluoroethanol	~12	Weakly acidic, highly lipophilic, suitable for CNS targets. [5]

Pharmacological Landscape and Therapeutic Applications

Derivatives of the morpholine scaffold exhibit an exceptionally broad range of biological activities.[\[1\]](#)[\[3\]](#) By extension, **4-benzylmorpholine-3-carboxylic acid** analogs are being investigated across several therapeutic areas.

- **Oncology:** Benzomorpholine derivatives have been synthesized and evaluated as potent inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase implicated in non-small cell lung cancer.[\[10\]](#) In this context, the morpholine core acts as a key scaffold for orienting the pharmacophoric elements that interact with the enzyme's active site.
- **Immunotherapy:** In a different approach to cancer treatment, benzomorpholine derivatives were discovered as potent agonists of ROR γ t (Retinoic acid receptor-related orphan receptor gamma-t).[\[11\]](#) ROR γ t is a key regulator of Th17 cell differentiation, and its agonism is a potential strategy for enhancing the immune response against tumors. The EC50 values for the most potent compounds in this class reached the single-digit nanomolar range.[\[11\]](#)

- Neurodegenerative Diseases: The N-benzylpiperidine scaffold, a close analog to N-benzylmorpholine, is the basis for potent acetylcholinesterase (AChE) inhibitors like Donepezil (Aricept).^[4] This suggests that 4-benzylmorpholine derivatives could be rationally designed as AChE inhibitors for the treatment of Alzheimer's disease.

Target Class	Potential Therapeutic Area	Representative Analogs	Reference
Histone Methyltransferases (e.g., EZH2)	Oncology (Lung Cancer)	Benzomorpholines	[10]
Nuclear Receptors (e.g., ROR γ t)	Immuno-oncology	Benzomorpholines, Tetrahydroquinolines	[11]
Cholinesterases (e.g., AChE)	Alzheimer's Disease	N-Benzylpiperidines	[4]
Kinases, Proteases	Various (Cancer, Inflammation)	General Morpholine Derivatives	[2] [3]

Key Experimental Protocols

Protocol 5.1: Illustrative Synthesis of (R)-4-benzyl-5-methylmorpholine-3-carboxylic acid

This protocol is a representative example based on established chemical principles for educational purposes.

- N-Benzylation: To a solution of (2R,3S)-3-methyl-D-serine methyl ester (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq). Heat the mixture to 60 °C and stir for 12 hours. Monitor by TLC. After completion, filter the solid, concentrate the filtrate, and purify by column chromatography to yield the N-benzylated intermediate.
- O-Alkylation: Dissolve the intermediate (1.0 eq) in dry THF and cool to 0 °C. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add 2-bromoethanol (1.2 eq). Allow the reaction to warm to room temperature and stir overnight.

- Cyclization: The crude product from the previous step is subjected to cyclization conditions, often involving a strong base like potassium tert-butoxide in THF to promote intramolecular ring closure.
- Hydrolysis: Dissolve the resulting morpholine ester in a 1:1 mixture of THF/water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl to pH ~3-4.
- Purification: Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo. Purify the final product by reverse-phase HPLC to obtain the title compound.
- Characterization: Confirm the structure and purity using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 5.2: General In Vitro EZH2 Inhibition Assay (Histone Methyltransferase Assay)

- Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant human EZH2/EED/SUZ12 complex, the histone H3 substrate peptide, and the methyl donor S-adenosylmethionine (SAM), with one being radiolabeled (e.g., ^3H -SAM).
- Compound Preparation: Serially dilute the synthesized 4-benzylmorpholine derivatives in DMSO to create a range of concentrations for IC50 determination.
- Assay Reaction: In a 96-well plate, combine the assay buffer, EZH2 enzyme complex, histone substrate, and the test compound. Initiate the reaction by adding ^3H -SAM.
- Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction and transfer the contents onto a filter membrane that captures the histone peptide. Wash the membrane to remove unincorporated ^3H -SAM. Measure the retained radioactivity using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Challenges and Future Directions

The primary challenge for this class of compounds revolves around the carboxylic acid moiety. Its potential for poor oral bioavailability and limited blood-brain barrier penetration must be addressed, making the exploration of bioisosteres a critical future direction.^{[5][6]} Furthermore, the metabolic stability of the N-benzyl group, which can be susceptible to oxidation, may require modification, such as the introduction of fluorine atoms.

Future research will likely focus on:

- Novel Bioisosteres: Designing and synthesizing next-generation carboxylic acid replacements to fine-tune ADME properties.
- Computational Modeling: Using in silico docking and molecular dynamics to better understand how these derivatives bind to their targets and to rationally design more potent and selective analogs.
- Expanded Therapeutic Targets: Screening libraries of these compounds against a wider range of biological targets to uncover new therapeutic applications.

In conclusion, the **4-benzylmorpholine-3-carboxylic acid** scaffold represents a rich and versatile platform for drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures that it will remain an area of intense interest for medicinal chemists for the foreseeable future.

References

- Morpholine-3-carboxylic acid - Chem-Impex. (URL: [\[Link\]](#))
- S-4-Boc-morpholine-3-carboxylic acid - Chem-Impex. (URL: [\[Link\]](#))
- A review on pharmacological profile of Morpholine derivatives - ResearchG
- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [\[Link\]](#))
- Biological activities of morpholine derivatives and molecular targets involved - ResearchG
- 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem. (URL: [\[Link\]](#))
- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. (URL: [\[Link\]](#))
- Benzyl morpholine derivatives - Google P

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- **4-benzylmorpholine-3-carboxylic acid** hydrochloride (C₁₂H₁₅NO₃) - PubChemLite. (URL: [\[Link\]](#))
- Morpholines.
- Discovery of tetrahydroquinolines and benzomorpholines as novel potent ROR γ t agonists - PubMed. (URL: [\[Link\]](#))
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (URL: [\[Link\]](#))
- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed. (URL: [\[Link\]](#))
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidooethyl)
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed. (URL: [\[Link\]](#))
- New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - NIH. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of tetrahydroquinolines and benzomorpholines as novel potent ROR γ t agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-benzylmorpholine-3-carboxylic acid derivatives and analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089960#4-benzylmorpholine-3-carboxylic-acid-derivatives-and-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com